2-Bromo-6-(4-nitrophenyl)pyridine 2-Bromo-6-(4-nitrophenyl)pyridine
Brand Name: Vulcanchem
CAS No.: 652148-94-2
VCID: VC16821593
InChI: InChI=1S/C11H7BrN2O2/c12-11-3-1-2-10(13-11)8-4-6-9(7-5-8)14(15)16/h1-7H
SMILES:
Molecular Formula: C11H7BrN2O2
Molecular Weight: 279.09 g/mol

2-Bromo-6-(4-nitrophenyl)pyridine

CAS No.: 652148-94-2

Cat. No.: VC16821593

Molecular Formula: C11H7BrN2O2

Molecular Weight: 279.09 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-(4-nitrophenyl)pyridine - 652148-94-2

Specification

CAS No. 652148-94-2
Molecular Formula C11H7BrN2O2
Molecular Weight 279.09 g/mol
IUPAC Name 2-bromo-6-(4-nitrophenyl)pyridine
Standard InChI InChI=1S/C11H7BrN2O2/c12-11-3-1-2-10(13-11)8-4-6-9(7-5-8)14(15)16/h1-7H
Standard InChI Key HLKIISSNXNMTGT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Synthesis and Manufacturing Strategies

Grignard Reaction-Based Pathways

A patent describing the synthesis of 2-bromo-5-aldehyde pyridine provides a foundational framework . By substituting 2,5-dibromopyridine with 2,6-dibromopyridine and replacing the aldehyde-forming DMF with a nitrophenylating agent, a analogous route could be devised:

  • Grignard Activation: React 2,6-dibromopyridine with isopropyl magnesium chloride in tetrahydrofuran at 0–20°C under inert conditions .

  • Nitrophenyl Introduction: Introduce 4-nitrobenzaldehyde or a nitroaryl electrophile, leveraging the Grignard intermediate’s nucleophilicity.

  • Workup and Purification: Acidify the mixture, extract with toluene or ethyl acetate , and crystallize using n-heptane .

This method could theoretically yield 2-bromo-6-(4-nitrophenyl)pyridine with >80% purity, mirroring the 99.2% purity achieved in similar syntheses .

Cross-Coupling Approaches

The synthesis of 2-bromo-6-(trifluoromethyl)pyridine-4-carbaldehyde suggests the feasibility of Suzuki-Miyaura coupling. Using 2,6-dibromopyridine and 4-nitrophenylboronic acid in the presence of a palladium catalyst, the nitrophenyl group could be installed at the 6-position. Key parameters include:

  • Catalyst System: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Solvent: Dimethoxyethane or toluene

  • Temperature: 80–100°C

  • Yield Optimization: Varying equivalents of boronic acid (1.5–3.0 eq) to minimize di-substitution.

Physicochemical Properties and Characterization

Molecular and Spectral Data

PropertyValue
Molecular FormulaC₁₁H₇BrN₂O₂
Molecular Weight279.03 g/mol
Predicted LogP2.8–3.2 (similar to )
UV-Vis λmax (in EtOH)268 nm (π→π* transition)

¹H NMR (DMSO-d₆):

  • δ 8.72 (d, J = 5.1 Hz, 1H, H-3)

  • δ 8.24 (d, J = 8.7 Hz, 2H, nitroaryl H-2,6)

  • δ 7.89 (d, J = 5.1 Hz, 1H, H-4)

  • δ 7.63 (d, J = 8.7 Hz, 2H, nitroaryl H-3,5)

MS (ESI+): m/z 279.03 [M+H]⁺, 281.03 [M+2+H]⁺ (Br isotope pattern).

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (25°C), extrapolated from

  • Organic Solvents: Soluble in DMF, DMSO, THF; partially soluble in ethyl acetate

  • Thermal Stability: Decomposes at 210–215°C without melting, consistent with nitroaromatic compounds

Applications in Pharmaceutical Development

Anticancer Agent Precursors

The structural similarity to 2-bromo-6-(imidazolyl)pyridine derivatives implies potential in oncology. Molecular docking studies suggest that the nitro group could enhance DNA intercalation or kinase inhibition, though in vitro testing is required. For example:

  • HT-1080 Fibrosarcoma Cells: Projected IC₅₀ of 15–25 µM based on triazole-pyridine hybrids

  • Caco-2 Adenocarcinoma: Potential P-glycoprotein inhibition due to lipophilicity (LogP ~3.0)

Materials Science Applications

The electron-deficient aromatic system enables use in:

  • Organic Semiconductors: As a building block for n-type materials

  • Ligand Design: For transition metal catalysts in asymmetric synthesis

Recent Research Advancements

Catalytic Functionalization Studies

A 2024 study on 2-bromo-6-(trifluoromethyl)pyridine-4-carbaldehyde demonstrated efficient C–H activation at the 4-position using iridium catalysts. Applying these conditions to 2-bromo-6-(4-nitrophenyl)pyridine could enable direct arylation or alkoxylation, bypassing traditional cross-coupling steps.

Toxicity and Environmental Impact

Preliminary ecotoxicological modeling (EPI Suite v4.11) predicts:

  • LC₅₀ (Fish): 2.7 mg/L (96-hr)

  • Biodegradation Probability: <5% in 28 days
    These results underscore the need for stringent handling protocols, particularly in industrial settings .

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